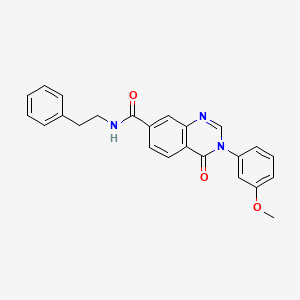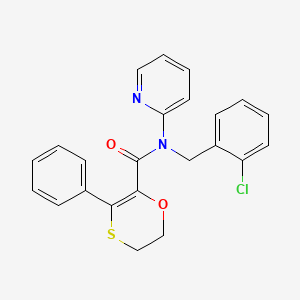
Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a hydrazinyl group and a trimethyl group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process. Safety measures are also implemented to handle the reactive nature of hydrazine derivatives.
Chemical Reactions Analysis
Types of Reactions
Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazinium compounds.
Scientific Research Applications
Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl-: Known for its unique structure and reactivity.
Phenylhydrazine: Used in the synthesis of hydrazones and as a reagent in organic chemistry.
Hydrazine: A simple hydrazine derivative with applications in rocket propellants and chemical synthesis.
Uniqueness
Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- stands out due to its specific combination of hydrazinyl and trimethyl groups, which confer unique reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biochemical research, where it can be used to explore new reaction pathways and molecular interactions.
Properties
CAS No. |
760117-60-0 |
|---|---|
Molecular Formula |
C6H17N4O+ |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
[(3-hydrazinyl-3-oxopropyl)amino]-trimethylazanium |
InChI |
InChI=1S/C6H16N4O/c1-10(2,3)8-5-4-6(11)9-7/h8H,4-5,7H2,1-3H3/p+1 |
InChI Key |
RISHTJLAEZJUSC-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-cyclopentylacetamide](/img/structure/B12186430.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12186439.png)

![1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide](/img/structure/B12186449.png)
![5-(4-methylphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B12186457.png)
![3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12186458.png)
![3-methyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12186472.png)


![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12186511.png)
![N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12186520.png)
![7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12186526.png)

![7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12186536.png)
